molecular formula C15H23ClFN3O4S B1663664 Ripasudil CAS No. 223645-67-8

Ripasudil

Katalognummer: B1663664
CAS-Nummer: 223645-67-8
Molekulargewicht: 395.9 g/mol
InChI-Schlüssel: CMDJNMACGABCKQ-XVSRHIFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of Ripasudil as a Rho-associated Coiled-coil-containing Protein Kinase (ROCK) Inhibitor

This compound, also known as K-115, is a highly selective and potent inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK) drugbank.comekb.egarvojournals.org. Specifically, it targets both ROCK-1 and ROCK-2 isoforms, with reported IC50 values of 0.051 µmol/L for ROCK-1 and 0.019 µmol/L for ROCK-2 drugbank.comarvojournals.org. The compound's chemical formula is C15H18FN3O2S, and its molecular weight is 323.39 g/mol wikipedia.orgfda.gov. This compound is classified as an isoquinoline derivative, characterized by an isoquinoline moiety fused to a pyridine ring drugbank.com. The S configuration at the 2-position on the 1,4-diazepane ring is crucial for its pharmacological effect wikipedia.org.

The primary mechanism by which this compound exerts its therapeutic effect involves the inhibition of ROCK, which in turn leads to cytoskeletal changes within the trabecular meshwork (TM) and Schlemm's canal (SC) endothelial cells drugbank.comnih.govnih.goveyewiki.org. This inhibition induces the retraction and rounding of cell bodies and disrupts actin bundles in the trabecular meshwork, thereby reducing the compaction of TM tissue drugbank.com. This action ultimately increases the outflow facility of aqueous humor through the conventional pathway, leading to a reduction in intraocular pressure (IOP) drugbank.comekb.egwikipedia.orgnih.govnih.goveyewiki.orgzeelabpharmacy.comncats.io.

The Rho/ROCK signaling pathway plays a critical role in various physiological functions, including smooth muscle contractions, cell adhesion, and extracellular matrix reorganization drugbank.comekb.egnih.gov. Dysregulation of ROCK levels is implicated in the pathogenesis of conditions such as glaucoma and ocular hypertension drugbank.com. By inhibiting ROCK, this compound modulates the behavior of TM cells and SC endothelial cell permeability, along with disrupting tight junctions, which contributes to increased aqueous outflow drugbank.com.

Table 1: this compound's Inhibitory Concentration (IC50) for ROCK Isoforms

ROCK IsoformIC50 (µmol/L)
ROCK-10.051
ROCK-20.019

Historical Context and Development of this compound in Pharmaceutical Science

This compound's journey in pharmaceutical science began with its discovery by D. Western Therapeutics Institute, Inc. wikipedia.orgncats.ioresearchgate.netdwti.co.jpilo.orgnih.gov. The compound was originally developed from fasudil, sharing the core structure of 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline wikipedia.org. Researchers observed that incorporating a fluorine atom at the C4 position of the isoquinoline moiety and a chiral attachment of a methyl group to the C2' position of the 1,4-diazepane moiety significantly enhanced its pharmacological action, resulting in this compound exhibiting more potent and selective Rho-kinase inhibitory activity than fasudil wikipedia.org.

In September 2002, D. Western Therapeutics Institute, Inc. licensed the rights to this compound hydrochloride hydrate to Kowa Company, Ltd., which then spearheaded its development wikipedia.orgdwti.co.jp. Clinical trials commenced, with Phase I clinical trials starting in Japan in July 2006 dwti.co.jp. This compound, as hydrochloride hydrate (K-115), received its first global approval in Japan on September 26, 2014, for the treatment of glaucoma and ocular hypertension drugbank.comekb.egarvojournals.orgwikipedia.orgnih.govnih.govncats.ionih.govresearchgate.netdwti.co.jpilo.orgdrugbank.commdpi.com. It was launched under the brand name Glanatec® ophthalmic solution 0.4% in December 2014 drugbank.comwikipedia.orgdwti.co.jpilo.org. This marked this compound as the first Rho-kinase inhibitor ophthalmic solution to be developed for these conditions ekb.egnih.govresearchgate.net.

The development timeline of this compound highlights a systematic progression from discovery to market approval, demonstrating its potential as a novel therapeutic agent.

Table 2: Key Milestones in this compound's Development

EventDate / PeriodSource
Discovery by D. Western Therapeutics Institute, Inc.Prior to 2002 wikipedia.orgncats.ioresearchgate.netdwti.co.jpilo.orgnih.gov
Licensing to Kowa Company, Ltd.September 2002 wikipedia.orgdwti.co.jp
Phase I clinical trials in Japan initiatedJuly 2006 dwti.co.jp
First global approval in JapanSeptember 26, 2014 drugbank.comekb.egarvojournals.orgwikipedia.orgnih.govnih.govncats.ionih.govresearchgate.netdwti.co.jpilo.orgdrugbank.commdpi.com
Launched in Japan (Glanatec® 0.4%)December 2014 drugbank.comwikipedia.orgdwti.co.jpilo.org

Significance of this compound within the Landscape of Ophthalmic Therapeutics

This compound holds significant importance in ophthalmic therapeutics due to its distinct mechanism of action in lowering intraocular pressure (IOP), which is a primary risk factor for glaucoma nih.goveyewiki.orgzeelabpharmacy.com. Unlike many existing glaucoma medications that primarily reduce aqueous humor production or increase uveoscleral outflow, this compound directly enhances conventional aqueous outflow through the trabecular meshwork and Schlemm's canal drugbank.comekb.egwikipedia.orgnih.govnih.goveyewiki.orgzeelabpharmacy.comncats.ioresearchgate.netilo.org. This unique mechanism makes it a valuable addition to the therapeutic arsenal, particularly as an adjunctive therapy drugbank.comnih.govzeelabpharmacy.comncats.ioresearchgate.net.

Clinical studies have demonstrated this compound's efficacy in reducing IOP in various glaucoma subtypes, including primary open-angle glaucoma (POAG), ocular hypertension (OHT), and secondary glaucoma, such as uveitic glaucoma and pseudoexfoliative glaucoma arvojournals.orgnih.govnih.govmdpi.comjcdr.netdovepress.com. It has shown effectiveness as monotherapy and in combination with other anti-glaucoma drugs like prostaglandin analogues and beta-blockers, offering additive IOP-lowering effects drugbank.comnih.govnih.govncats.ioresearchgate.netmdpi.commdpi.comdovepress.com. For instance, studies have reported significant reductions in mean IOP when this compound is added to existing maximal medical therapy nih.govdovepress.com.

Beyond its IOP-lowering capabilities, research has explored other potential ophthalmic applications for this compound. It has been shown to promote corneal endothelial cell (CEC) proliferation and wound healing, suggesting a potential role in treating corneal endothelial injuries and preventing postoperative corneal edema following cataract surgery or corneal trauma arvojournals.orgwikipedia.orgmdpi.commdpi.comclinicaltrials.eu. Furthermore, this compound has demonstrated the ability to prevent excessive scarring after glaucoma filtration surgery by attenuating the activation of conjunctival fibroblasts wikipedia.orgmdpi.com. Studies also indicate its potential in addressing retinal neovascular diseases, such as diabetic retinopathy, by exhibiting antiangiogenic effects and promoting vascular normalization drugbank.comekb.egarvojournals.orgwikipedia.orgnih.govarvojournals.orgspringer.comirpocket.com.

The distinct mechanism of action and the broad range of potential ophthalmic applications underscore this compound's significance in advancing the treatment landscape for various ocular conditions.

Table 3: Summary of this compound's Ophthalmic Research Findings

Research AreaKey FindingsSource
Intraocular Pressure (IOP) Reduction Reduces IOP by increasing conventional aqueous outflow through the trabecular meshwork and Schlemm's canal. Effective as monotherapy and in combination with other anti-glaucoma drugs. drugbank.comekb.egarvojournals.orgwikipedia.orgnih.govnih.goveyewiki.orgzeelabpharmacy.comncats.ioresearchgate.netilo.orgmdpi.comnih.govmdpi.comjcdr.netdovepress.commdpi.comdovepress.com
Corneal Endothelial Cell Health Promotes corneal endothelial cell proliferation and wound healing. Potential for treating corneal endothelial injuries and preventing postoperative corneal edema. arvojournals.orgwikipedia.orgmdpi.commdpi.comclinicaltrials.eu
Glaucoma Surgery Outcomes Attenuates excessive scarring after glaucoma filtration surgery by inhibiting conjunctival fibroblast activation. May reduce the need for bleb needling or revision. wikipedia.orgmdpi.commdpi.com
Retinal Diseases (e.g., Diabetic Retinopathy) Shows antiangiogenic effects and promotes vascular normalization, suggesting therapeutic potential in retinal hypoxic neovascular diseases. drugbank.comekb.egarvojournals.orgwikipedia.orgnih.govarvojournals.orgspringer.comirpocket.com

Eigenschaften

IUPAC Name

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDJNMACGABCKQ-XVSRHIFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887375-67-9
Record name Ripasudil hydrochloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIPASUDIL HYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016TTR32QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Foundations of Ripasudil Action

Elucidation of Rho-associated Coiled-coil-containing Protein Kinase (ROCK) Inhibition

Rho-associated coiled-coil–containing protein kinase (ROCK) acts as a key downstream effector of the small GTP-binding protein RhoA. The Rho GTPase pathway is instrumental in cellular signaling, leading to the formation of actin stress fibers and focal adhesions. This pathway is activated in response to a variety of stimuli, such as growth factors, mechanical stretching, cytokines, and components of the extracellular matrix. Rho plays a critical role in numerous cellular processes that involve cytoskeletal rearrangements, including the regulation of cell morphology, motility, cytokinesis, apoptosis, and smooth muscle contraction. ekb.egdrugbank.comresearchgate.netdovepress.comresearchgate.neteyewiki.org

This compound is characterized as a highly selective and potent inhibitor of both ROCK1 and ROCK2 isoforms. Its inhibitory potency is quantified by its half-maximal inhibitory concentration (IC50) values, demonstrating strong affinity for these kinases. This compound exhibits an IC50 of 51 nM for ROCK1 and 19 nM for ROCK2. drugbank.comnih.govmedchemexpress.comselleckchem.com

In comparison to other kinases, this compound demonstrates significantly less potent inhibitory activities. For instance, its IC50 values are 370 nM for CaMKIIα, 2.1 μM for PKACα, and 27 μM for PKC. medchemexpress.com This high selectivity for ROCK isoforms underscores its targeted mechanism of action. Furthermore, this compound has been shown to possess a more potent and selective Rho-kinase inhibitory activity compared to earlier ROCK inhibitors such as fasudil. wikipedia.org

Table 1: this compound's Inhibitory Potency (IC50 Values)

Target KinaseIC50 (nM)
ROCK151
ROCK219
CaMKIIα370
PKACα2100
PKC27000

Upon activation, RhoA directly signals to and activates ROCK. eyewiki.org The inhibition of ROCK by this compound subsequently impacts a cascade of downstream effectors within the Rho GTPase pathway. Key molecules regulated by ROCKs include myosin light chain phosphatase (MLCP), myosin light chain (MLC), LIM domain kinase (LIMK), and CPI-17. ekb.egresearchgate.neteyewiki.orgresearchgate.net The Rho pathway's stimulation typically leads to enhanced phosphorylation of the myosin light chain, which in turn increases the contractility of associated fibers. ekb.eg By inhibiting ROCK, this compound effectively modulates these downstream effectors, leading to significant cytoskeletal changes that are central to its therapeutic mechanism. drugbank.com

ROCK1 and ROCK2 Selectivity and Potency

Cellular and Molecular Modulations Induced by this compound

This compound's inhibition of ROCK leads to profound cellular and molecular modulations, particularly within the trabecular meshwork (TM), which is critical for regulating aqueous humor outflow.

This compound primarily reduces intraocular pressure (IOP) by directly influencing the trabecular meshwork. drugbank.comdovepress.comwikipedia.orgnih.govclinmedjournals.orgopenophthalmologyjournal.comnih.gov It enhances conventional aqueous outflow through Schlemm's canal by altering the behavior of TM cells and increasing the permeability of the outflow pathway. drugbank.comdovepress.comwikipedia.orgnih.govclinmedjournals.orgopenophthalmologyjournal.com Trabecular meshwork cells exhibit properties akin to smooth muscle cells, and their contractile and relaxation states are regulated by various enzymes. ekb.eg The activation of the Rho GTPase pathway in TM cells typically results in cellular contraction and a reduction in aqueous humor drainage. ekb.eg

A key effect of ROCK inhibition by this compound is the induction of cytoskeletal changes within TM cells. This includes the disruption of actin bundles and a decrease in actin stress fibers and focal adhesion staining. ekb.egdrugbank.comnih.govmedchemexpress.combmj.com this compound initiates the depolymerization of F-actin, which is in direct opposition to the effects of substances like dexamethasone, which promote F-actin polymerization and stress fiber formation. nih.govnih.gov The rearrangement of the actin cytoskeleton is intrinsically linked to cell contractility through its association with myosin light-chain phosphorylation. nih.gov Research has shown that this compound transiently induces the retraction and rounding of cell bodies and disrupts actin bundles in TM cells, with these effects typically observed within one hour of administration and reversible within two hours of the agent's removal. bmj.com

This compound's impact on TM cells extends to inducing the retraction and rounding of cell bodies. drugbank.comnih.govmedchemexpress.com Studies using human trabecular meshwork (HTM) cells have demonstrated that this compound significantly inhibits gel contraction and suppresses TGFβ2-induced stress fiber formation. arvojournals.orgarvojournals.org Furthermore, it inhibits the phosphorylation of both myosin light chain and cofilin in HTM cells. arvojournals.orgarvojournals.org These cellular changes collectively contribute to a reduction in the compaction of the trabecular meshwork tissue, thereby facilitating increased aqueous outflow and decreasing resistance to fluid flow within the eye. drugbank.com

Preclinical Research and Experimental Models

In Vitro Studies on Ocular Cell Lines

In vitro research has utilized various ocular cell lines to elucidate the cellular and molecular mechanisms through which Ripasudil exerts its effects.

This compound has demonstrated a notable capacity to promote corneal endothelial cell (CEC) proliferation and enhance wound healing. Studies using cultured human corneal endothelial cells (HCECs) showed that this compound significantly increased the number of 5-bromo-2'-deoxyuridine (BrdU)-positive cells at concentrations ranging from 0.3 to 30 μM, indicating enhanced DNA synthesis and cell proliferation arvojournals.orgnih.govresearchgate.net. In a rabbit corneal endothelial damage model, this compound-treated eyes exhibited a significantly higher percentage of Ki67-positive cells (91.5 ± 2.0%) after 48 hours compared to control eyes (52.6 ± 1.3%), further confirming its proliferative effect. This led to improved corneal transparency and higher regenerated cell densities in treated eyes arvojournals.orgnih.gov. This compound also influenced the expression of N-cadherin and Na+/K+-ATPase in CECs, which are crucial for cell adhesion and pump function, respectively arvojournals.orgnih.gov. Transient morphological changes, such as the appearance of pseudo guttae or protrusions along cell-cell borders, have been observed in CECs following this compound administration, attributed to the reduction in actomyosin contractility plos.orgarvojournals.orgarvojournals.org. These changes were transient and recovered within hours in animal models arvojournals.org.

Table 1: Effect of this compound on Corneal Endothelial Cell Proliferation in a Rabbit Model

GroupKi67-positive Cells (%) (Mean ± SD)
Control52.6 ± 1.3 arvojournals.orgnih.gov
This compound-treated91.5 ± 2.0 arvojournals.orgnih.gov

As a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, this compound profoundly impacts the morphology and cytoskeletal organization of trabecular meshwork (TM) cells. High levels of RhoA in TM cells typically induce a contractile morphology, increased actin fibers, and elevated levels of phosphorylated myosin light chain (MLC), which can impede aqueous humor drainage ekb.eg. This compound has been shown to induce cell retraction and rounding and reduce actin bundles in monkey TM cells nih.gov. Furthermore, it decreases actin stress fibers and focal adhesions in TM cells ekb.egnih.gov. In human trabecular meshwork (hTM) cells infected with Human T-cell leukemia virus type 1 (HTLV-1), this compound treatment altered cell morphology and reduced the distribution of F-actin and fibronectin, suggesting its role in modulating cytoskeletal organization nih.govtmd.ac.jp. These cytoskeletal rearrangements in TM cells contribute to increased aqueous humor outflow facility nih.govnih.gov.

This compound exhibits anti-inflammatory properties by modulating the production of various inflammatory cytokines. In HTLV-1-infected hTM cells, this compound treatment led to a decrease in the levels of specific inflammatory cytokines, including interleukin (IL)-6, IL-8, and IL-12 nih.govtmd.ac.jp. Beyond these specific interleukins, this compound has been shown to inhibit lipopolysaccharide (LPS)-induced activation of monocyte chemoattractant protein-1 (MCP-1) expression and suppress mRNA levels of IL-6, IL-1β, and tumor necrosis factor-alpha (TNF-α) in rat models of endotoxin-induced uveitis arvojournals.orgresearchgate.net.

Inflammatory Cytokine Modulation (e.g., IL-6, IL-8, IL-12)

In Vivo Animal Studies

In vivo studies in various animal models have further supported the preclinical efficacy of this compound, particularly concerning its ocular hypotensive effects.

This compound has demonstrated significant intraocular pressure (IOP)-lowering effects in animal models. Topical instillation of this compound in rabbits and monkeys resulted in a dose-dependent reduction in IOP arvojournals.orgekb.egnih.gov. In rabbits, concentrations of 0.0625–0.5% significantly reduced IOP. In monkeys, concentrations of 0.1–0.4% led to a significant IOP reduction, with the maximum effect observed at 2 hours post-instillation, which was sustained until 6 hours ekb.eg. This IOP reduction is primarily attributed to this compound's ability to increase the outflow facility of aqueous humor through the conventional pathway, specifically by acting on the trabecular meshwork nih.govresearchgate.net.

Table 2: Ocular Hypotensive Effects of this compound in Animal Models

Animal ModelThis compound Concentration RangeIOP Reduction (p < 0.05)Maximum IOP Reduction Time (Monkeys)
Rabbits0.0625–0.5% ekb.egDose-dependent ekb.egNot specified ekb.eg
Monkeys0.1–0.4% ekb.egDose-dependent ekb.eg2 hours ekb.eg

Corneal Endothelium Regeneration and Wound Healing

Preclinical research indicates that this compound promotes the regeneration and wound healing of the corneal endothelium. This is primarily attributed to its ability to enhance corneal endothelial cell (CEC) proliferation, migration, and adhesion, while simultaneously inhibiting apoptosis Current time information in New York, NY, US.wikipedia.orgwikipedia.orgwikidata.org.

In Vitro Studies:

Studies on cultured human corneal endothelial cells (HCECs) demonstrated a notable increase in 5-bromo-2'-deoxyuridine (BrdU)-positive cells following this compound treatment, indicating enhanced cell proliferation wikipedia.org.

this compound also conferred a protective effect against induced apoptosis in HCECs Current time information in New York, NY, US..

Furthermore, this compound significantly enhanced cell migration and wound healing in immortalized normal and Fuchs endothelial corneal dystrophy (FECD) cells, exhibiting particular efficacy in FECD cells Current time information in New York, NY, US..

In Vivo Animal Models:

Animal models, including rabbits, canines, and non-human primates, have provided compelling evidence that ROCK inhibitors, including this compound, accelerate corneal endothelial wound healing, improve corneal transparency, and reduce corneal thickness after injury Current time information in New York, NY, US.wikidata.org.

In a rabbit corneal endothelial damage model, this compound-treated eyes showed a significantly higher percentage of Ki67-positive cells (91.5 ± 2.0%) after 48 hours compared to control eyes (52.6 ± 1.3%), signifying increased cell proliferation. Transparency was restored in five out of six this compound-treated corneas, whereas no control corneas regained transparency wikipedia.org. Regenerated cell densities were higher in this compound-treated eyes, and these cells exhibited proper expression of N-cadherin and Na+/K+-ATPase, indicative of healthy cell-cell junctions and pump function wikipedia.org.

In a canine model of primary corneal endothelial degeneration (PCED), topical this compound led to less progression of corneal edema over time, suggesting a potential therapeutic benefit in stabilizing disease progression wikidata.org.

Table 1: Effects of this compound on Corneal Endothelial Cells in Preclinical Models

Study TypeModelKey FindingsReference
In VitroHuman Corneal Endothelial Cells (HCECs)Increased BrdU-positive cells; Protection against induced apoptosis. Current time information in New York, NY, US.wikipedia.org
In VitroImmortalized Normal & FECD CellsEnhanced migration and wound healing, especially in FECD cells. Current time information in New York, NY, US.
In VivoRabbit Corneal Endothelial Damage Model91.5 ± 2.0% Ki67-positive cells (vs. 52.6 ± 1.3% in controls); 5/6 corneas transparent (vs. 0/6 controls); Higher regenerated cell densities. wikipedia.org
In VivoCanine PCED ModelLess corneal edema progression over time. wikidata.org

Retinal Neovascularization Attenuation

Preclinical data suggest that this compound can attenuate retinal neovascularization and reduce areas of avascular retina, indicating its potential in treating retinal vascular diseases citeab.com.

In Vitro Studies:

this compound demonstrated significant inhibitory effects on vascular endothelial growth factor (VEGF)-induced migration and proliferation of human retinal microvascular endothelial cells (HRMECs) mims.comwikipedia.org.

It also reduced VEGF-induced phosphorylation of myosin phosphatase target protein (MYPT)-1 in HRMECs, a key indicator of ROCK activity mims.comwikipedia.org.

In Vivo Oxygen-Induced Retinopathy (OIR) Mouse Model:

Topical administration of this compound (0.4% and 0.8%) three times daily in mice with oxygen-induced retinopathy (OIR) significantly reduced both neovascularization and avascular areas in the retina at postnatal day (P) 17 and P21, compared to saline-treated controls mims.comwikipedia.org.

At P17, 0.4% this compound reduced the avascular area by 23.0% and the neovascularization area by 17.8%. A higher concentration of 0.8% this compound resulted in more pronounced reductions, with a 41.8% decrease in avascular area and a 29.9% decrease in neovascularization area mims.com.

this compound treatment also significantly inhibited the increase in the hypoxic area within the retina mims.comwikipedia.org.

Furthermore, 0.8% this compound was observed to induce intraretinal vascular sprouting and enhance retinal vascular perfusion, contributing to vascular normalization mims.comwikipedia.org.

Table 2: Effects of this compound on Retinal Neovascularization in OIR Mouse Model (P17)

This compound ConcentrationReduction in Avascular Area (compared to saline)Reduction in Neovascularization Area (compared to saline)Reference
0.4%23.0%17.8% mims.com
0.8%41.8%29.9% mims.com

Optic Nerve Injury Models and Neuroprotective Effects

This compound has demonstrated neuroprotective effects in various preclinical models of optic nerve injury, suggesting its potential to mitigate neuronal damage in ocular diseases citeab.comwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgfishersci.camims.com.

Mouse Models:

In a mouse model of normal tension glaucoma (EAAC1 KO mice), topical this compound prevented glaucomatous retinal degeneration and improved visual function. This neuroprotection was achieved through both intraocular pressure (IOP)-dependent and IOP-independent pathways, including the strong suppression of p38 MAPK phosphorylation, a known cell-death signaling pathway wikipedia.org. The treatment effectively prevented retinal ganglion cell (RGC) death across the entire retina wikipedia.org.

In a mouse optic nerve crush model, topical this compound significantly reduced RGC loss. Specifically, at 6 weeks post-glaucoma induction (microbead injection), RGC axon loss was considerably lower in this compound-treated eyes (6.6 ± 13.3%) compared to control (BSS) eyes (36.3 ± 30.9%) mims.com. RGC soma loss after crush was also reduced with this compound (68.6 ± 8.2%) compared to BSS (80.5 ± 5.7%) mims.com. The neuroprotective mechanisms involve the suppression of ROCK signaling in both the retina and the optic nerve mims.com.

A study combining topical this compound with brimonidine in a mouse model of optic nerve injury found that this compound suppressed the expression of pro-inflammatory mediators such as TNFα, IL-1β, and monocyte chemotactic protein-1, contributing to RGC rescue. The combination therapy proved more effective than either drug alone wikipedia.org.

Rat Mechanical Optic Nerve Injury Model:

Intravitreal administration of this compound (at concentrations of 20 µM and 50 µM) in a mechanical optic nerve injury model in rats exhibited significant neuroprotective effects on RGC density, reducing RGC loss and mitigating glial and microglial cell activation wikipedia.org.

Table 3: Neuroprotective Effects of Intravitreal this compound in Rat Optic Nerve Injury Model

Treatment Group (Intravitreal this compound)Brn-3a Positive RGC Counts (mean ± SD)GFAP Positive RGC Counts (mean ± SD)Reference
Sham (Control)5.33 ± 2.0824.33 ± 2.08 wikipedia.org
20 µM10.25 ± 2.6316.75 ± 1.70 wikipedia.org
50 µM16.75 ± 5.4313.00 ± 4.08 wikipedia.org
Note: p < 0.05 for both RGC and GFAP counts compared to sham group.

Further findings in this model indicated that this compound decreased Iba1 expression, a marker for microglial activation, and prevented apoptotic cell death by increasing Bcl-xL protein expression while preserving Tfam protein expression in the retina wikipedia.org.

Prevention of Post-Surgical Scarring (e.g., Glaucoma Filtration Surgery)

Scar formation is a significant factor contributing to the failure of glaucoma filtration surgery, primarily due to excessive fibroblast proliferation and activation Current time information in PF.mims.com. This compound has shown promise as an anti-scarring agent in this context wikidata.orgCurrent time information in PF..

In Vitro Studies (Human Tenon's Fibroblasts):

this compound effectively inhibited contraction in collagen gel assays, a model for tissue contraction in wound healing Current time information in PF.mims.com.

It reduced the expression of α-smooth muscle actin (α-SMA) and vimentin, which are key markers and drivers of scar formation. These factors are typically promoted by transforming growth factor-beta (TGF-β), latanoprost, or timolol, but this compound counteracted their effects Current time information in PF.mims.com.

this compound also inhibited contraction induced by TGF-β, latanoprost, and timolol Current time information in PF.mims.com.

In Vivo Mouse Model:

In a mouse model, this compound suppressed postoperative scar formation by modulating the expression of α-SMA and vimentin Current time information in PF.mims.com.

Its mechanism involves inhibiting the transdifferentiation of Tenon fibroblasts into myofibroblasts, a critical process in fibrotic scarring wikipedia.orgCurrent time information in PF..

Clinical Context (Needling Procedure with Mitomycin C):

A retrospective clinical study evaluating the addition of this compound after a needling procedure with mitomycin C (MMC) for failed filtering blebs found no statistically significant difference in IOP reduction or success rates at 12 months between the this compound and control groups. However, the study suggested that this compound might contribute to a reduction in the number of anti-glaucoma medications required in the midterm after the procedure flybase.org.

Clinical Investigations of Ripasudil in Ocular Pathologies

Monotherapy Efficacy in Open-Angle Glaucoma (POAG) and Ocular Hypertension (OHT)

Ripasudil has demonstrated significant IOP-lowering effects when administered as a monotherapy in patients with primary open-angle glaucoma (POAG) and ocular hypertension (OHT).

Dose-Response Studies

Phase II clinical trials have been instrumental in identifying the optimal concentration of this compound for clinical use. A dose-response study involving 210 patients with OHT or POAG, who had a baseline IOP ranging from 23.0 to 23.4 mmHg, revealed that a 0.4% concentration of this compound significantly decreased IOP. Specifically, an IOP reduction of -3.1 mmHg was observed 8 hours after instillation with the 0.4% concentration mdpi.commdpi.com. This finding supported the selection of 0.4% this compound with a twice-daily dosing regimen as the optimal concentration for clinical treatment mdpi.com.

Long-Term Efficacy and Sustained IOP Reduction

The long-term efficacy of this compound monotherapy in sustaining IOP reduction has been evaluated in several clinical studies. A prospective study conducted by the K-115 Clinical Study Group in Japan, involving 173 patients with POAG, OHT, or pseudoexfoliative glaucoma, showed that this compound monotherapy reduced mean IOP from baseline to week 52 by 2.6 mmHg at trough and 3.7 mmHg at peak tandfonline.comresearchgate.net.

Further long-term observational studies, such as the J-ROCK study, have confirmed sustained IOP-lowering effects over extended periods. This multicenter prospective trial, which included 3178 patients, demonstrated that this compound significantly reduced IOP from baseline with a least-squares mean change of -2.6 ± 0.1 mmHg at 24 months (p < 0.001) dovepress.com. Another study involving 312 Japanese open-angle glaucoma patients newly initiated with this compound treatment observed significant IOP reductions at 0, 1, 3, 6, 12, 18, and 24 months post-treatment initiation compared to pre-initiation values researchgate.net.

The sustained IOP reduction observed in these long-term studies highlights this compound's potential as a durable monotherapeutic option for IOP control in eligible patients.

Table 1: Long-Term IOP Reduction with this compound Monotherapy

Study (Duration)Patient PopulationIOP Reduction (Trough)IOP Reduction (Peak)Citation
K-115 Clinical Study Group (52 weeks)POAG, OHT, Pseudoexfoliative Glaucoma (n=173)2.6 mmHg3.7 mmHg tandfonline.comresearchgate.net
J-ROCK study (24 months)Glaucoma or OHT (n=3178)-2.6 ± 0.1 mmHg (Least-squares mean change)Not specified dovepress.com
Retrospective Study (24 months)Japanese OAG patients (n=129)Significant reduction at all time points (0-24 months)Not specified researchgate.net

IOP Reduction Across Glaucoma Subtypes

This compound has demonstrated varying degrees of IOP reduction across different glaucoma subtypes. A post-marketing surveillance study involving 3016 patients showed significant IOP reduction in several glaucoma types after 3 months of treatment:

Primary Open-Angle Glaucoma (POAG): -2.9 ± 4.2 mmHg (p < 0.001) d-nb.info.

Normal Tension Glaucoma (NTG): -1.7 ± 2.4 mmHg (p < 0.001) d-nb.info.

Primary Angle-Closure Glaucoma (PACG): -3.9 ± 5.3 mmHg (p < 0.001) d-nb.info.

Ocular Hypertension (OHT): -3.8 ± 5.8 mmHg (p < 0.001) d-nb.info.

Significant IOP reductions were also noted in secondary glaucoma subtypes:

Exfoliation Glaucoma (XFG): -3.0 ± 5.5 mmHg (p < 0.001) at 3 months, and -2.8 ± 0.4 mmHg at 24 months d-nb.infod-nb.info.

Uveitis-associated Glaucoma (UG): -4.7 ± 7.2 mmHg (p < 0.001) at 3 months, and -6.2 ± 1.0 mmHg at 24 months d-nb.infod-nb.info.

Steroid-induced Glaucoma: -5.5 ± 6.0 mmHg (p < 0.001) at 3 months, and -6.6 ± 0.8 mmHg at 24 months d-nb.infod-nb.info.

However, this compound did not show a significant IOP reduction in neovascular glaucoma in these studies d-nb.infod-nb.infod-nb.info. The response to this compound was found to be more variable in patients with secondary and developmental glaucoma compared to those with POAG clinmedjournals.org. Studies also suggest that the IOP-lowering effects in uveitic and steroid-induced glaucoma might be greater due to higher baseline IOP levels in these conditions researchgate.net.

Table 2: IOP Reduction in Glaucoma Subtypes (3-Month Data)

Glaucoma SubtypeMean IOP Reduction (mmHg) ± SDp-valueCitation
POAG-2.9 ± 4.2< 0.001 d-nb.info
NTG-1.7 ± 2.4< 0.001 d-nb.info
PACG-3.9 ± 5.3< 0.001 d-nb.info
OHT-3.8 ± 5.8< 0.001 d-nb.info
Exfoliation Glaucoma-3.0 ± 5.5< 0.001 d-nb.info
Uveitis-associated Glaucoma-4.7 ± 7.2< 0.001 d-nb.info
Steroid-induced Glaucoma-5.5 ± 6.0< 0.001 d-nb.info
Neovascular Glaucoma-2.8 ± 12.10.669 d-nb.info

Adjunctive Therapy and Combination Regimens

This compound's distinct mechanism of action makes it a suitable candidate for adjunctive therapy, providing additive IOP-lowering effects when combined with other classes of anti-glaucoma medications.

Additive IOP-Lowering Effects with Prostaglandin Analogues (PGAs)

Clinical trials have demonstrated that this compound provides significant additive IOP-lowering effects when used in combination with prostaglandin analogues (PGAs), a common first-line treatment for glaucoma. In a pair of phase 3 trials, the this compound–Latanoprost Study, comprising 413 patients with POAG or OHT, showed that the mean reduction in IOP at 8 weeks from baseline was 2.2 mmHg at trough and 3.2 mmHg at peak after the addition of this compound to latanoprost tandfonline.comdovepress.com. Other reports indicate an additive effect of 1.4 mmHg at trough and 2.4 mmHg at peak when this compound is added to latanoprost clinmedjournals.orgclinmedjournals.org. Studies have also shown that adding this compound to prostaglandin analogue significantly reduced IOP in patients with exfoliation glaucoma clinmedjournals.org.

Table 3: Additive IOP Reduction with this compound + PGAs

Combination RegimenIOP Reduction (Trough)IOP Reduction (Peak)DurationCitation
This compound + Latanoprost2.2 mmHg3.2 mmHg8 weeks tandfonline.comdovepress.com
This compound + Latanoprost1.4 mmHg2.4 mmHgNot specified clinmedjournals.orgclinmedjournals.org

Additive IOP-Lowering Effects with Beta-Blockers (e.g., Timolol)

Similarly, this compound has shown additive IOP-lowering benefits when combined with beta-blockers, such as timolol. In the this compound–Timolol Study, another phase 3 trial involving 413 patients with POAG or OHT, the mean reduction in IOP at 8 weeks from baseline was 2.4 mmHg at trough and 2.9 mmHg at peak after the addition of this compound to timolol tandfonline.comdovepress.com. Other clinical trial reports indicate an additive effect of this compound on IOP reduction in eyes with 0.5% timolol of 2.2 mmHg at trough and 3.0 mmHg at peak clinmedjournals.orgclinmedjournals.org. This additive effect arises because beta-blockers reduce aqueous humor production, while this compound enhances outflow, providing a complementary mechanism of action mdpi.com.

Table 4: Additive IOP Reduction with this compound + Beta-Blockers

Combination RegimenIOP Reduction (Trough)IOP Reduction (Peak)DurationCitation
This compound + Timolol2.4 mmHg2.9 mmHg8 weeks tandfonline.comdovepress.com
This compound + Timolol2.2 mmHg3.0 mmHgNot specified clinmedjournals.orgclinmedjournals.org

The additive effect of this compound has also been observed in patients already on multiple anti-glaucoma medications, including fixed combinations like timolol and latanoprost, or dorzolamide and timolol, further underscoring its utility in complex treatment regimens clinmedjournals.orgnih.govclinmedjournals.orgresearchgate.net.

Additive IOP-Lowering Effects with Alpha-Adrenoceptor Agonists (e.g., Brimonidine)

This compound has demonstrated additive IOP-lowering effects when combined with other antiglaucoma medications, including alpha-adrenoceptor agonists like brimonidine. Studies have shown that a fixed-dose combination of this compound and brimonidine (K-232, also known as RBFC) significantly reduces IOP. For instance, in a study involving patients with primary open-angle glaucoma or ocular hypertension, the this compound-brimonidine fixed-dose combination (RBFC) led to a mean IOP reduction of -3.4 mmHg, compared to -1.5 mmHg with brimonidine alone, indicating a superior IOP-lowering effect nih.gov. Another study found that adding this compound to prostaglandin analog monotherapy in patients with primary open-angle glaucoma resulted in a significant IOP reduction researchgate.net. When this compound was combined with timolol maleate 0.5%, an additional IOP-lowering effect of 0.9 to 1.6 mmHg was observed, while with latanoprost 0.005%, the additive effect resulted in a 1.4 mmHg reduction researchgate.net.

Table 1: IOP Reduction with this compound Fixed-Dose Combination

Combination TherapyMean IOP Reduction (mmHg)Comparison
RBFC-3.4Brimonidine alone: -1.5 nih.gov
This compound + Timolol0.9 to 1.6 (additional)Timolol monotherapy researchgate.net
This compound + Latanoprost1.4 (additional)Latanoprost monotherapy researchgate.net

Fixed-Dose Combination Formulations (e.g., this compound-Brimonidine Fixed-Dose Combination)

The development of fixed-dose combination formulations, such as the this compound-brimonidine fixed-dose combination (RBFC or K-232), aims to improve patient adherence to multidrug regimens for glaucoma treatment researchgate.netnih.gov. This combination therapy simultaneously targets three different IOP-lowering mechanisms: increasing trabecular meshwork outflow, increasing uveoscleral outflow, and reducing aqueous humor production researchgate.netresearchgate.net.

Clinical trials have confirmed the superiority of RBFC in lowering IOP compared to this compound or brimonidine administered as monotherapy. In phase 3 trials, RBFC demonstrated a significantly greater reduction in IOP. For example, in a this compound-controlled trial, the change in IOP was -2.6 mmHg in the RBFC group versus -1.2 mmHg in the this compound group, a difference of -1.4 mmHg (P < 0.001). In a brimonidine-controlled trial, the change in IOP was -3.4 mmHg in the RBFC group versus -1.5 mmHg in the brimonidine group, a difference of -1.8 mmHg (P < 0.001) nih.gov. Studies have also shown that switching from concomitant brimonidine and this compound to RBFC maintained IOP levels, while switching from brimonidine or this compound monotherapy to RBFC resulted in a significant decrease in IOP mdpi.com.

Table 2: IOP Changes in Phase 3 Trials with RBFC

Treatment GroupMean IOP Change (mmHg)P-value (vs. comparator)
RBFC (vs. This compound)-2.6< 0.001 nih.gov
This compound-1.2- nih.gov
RBFC (vs. Brimonidine)-3.4< 0.001 nih.gov
Brimonidine-1.5- nih.gov

Interaction with Pilocarpine

Studies have investigated the interaction between pilocarpine and this compound on intraocular pressure and the aqueous outflow pathway. Both pilocarpine and this compound are known to reduce IOP in human eyes. However, when pilocarpine was introduced concomitantly with this compound, it interfered with the this compound-induced IOP reduction arvojournals.orgnih.gov. This interference was observed at the peak IOP reduction and suggests that pilocarpine can compromise the IOP-lowering effect of this compound arvojournals.orgarvojournals.org.

In in vitro studies, this compound significantly inhibited gel contraction, TGFβ2-induced stress fiber formation, α-smooth muscle actin expression, and phosphorylation of myosin light chain and cofilin in human trabecular meshwork (HTM) cells. Pilocarpine was found to reduce these effects and inhibit this compound-induced HTM cell responses to TGFβ2 stimulation, while also increasing permeability in Schlemm's canal endothelial (SCE) cells. In ciliary muscle (CM), this compound inhibited pilocarpine-stimulated contraction, but did not significantly affect pilocarpine-induced miosis arvojournals.orgarvojournals.org. These findings highlight the need to consider potential interference between these two drugs, as both affect the conventional outflow pathway arvojournals.orgnih.gov.

Therapeutic Applications Beyond IOP Reduction

Beyond its primary role in reducing IOP for glaucoma and ocular hypertension, this compound has shown therapeutic potential in addressing various corneal pathologies. This broader application stems from its mechanism as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, which influences cell adhesion, migration, proliferation, and antiapoptotic properties crucial for corneal endothelial health reviewofoptometry.comnih.govmdpi.com.

Corneal Endothelial Cell Degeneration and Decompensation

This compound has been investigated for its protective and regenerative effects on corneal endothelial cells, which are crucial for maintaining corneal transparency. Corneal endothelial cell loss and decompensation can arise from various causes, including uveitis, endothelial dystrophy, and surgical trauma during intraocular procedures nih.gov. This can lead to bullous keratopathy, characterized by corneal edema and bullae formation nih.gov.

Studies suggest that this compound may help maintain corneal endothelial functional integrity and reduce cell loss after cataract surgery, particularly in patients with low corneal endothelial cell density reviewofoptometry.comnih.gov. In one study, the endothelial cell loss (ECL) at 12 months post-cataract surgery was significantly lower in the this compound group (4.5%) compared to the control group (12.8%) reviewofoptometry.com. This compound's ability to enhance cell adhesion, promote cell migration and growth, and exhibit antiapoptotic properties contributes to its potential in protecting the corneal endothelium reviewofoptometry.com.

Table 3: Endothelial Cell Loss (ECL) After Cataract Surgery

Treatment GroupMedian Baseline ECD (cells/mm²)Median 12-month Post-op ECD (cells/mm²)Endothelial Cell Loss (ECL) (%)
This compound2,398 reviewofoptometry.com2,262 reviewofoptometry.com4.5 reviewofoptometry.com
Control2,503 reviewofoptometry.com2,170 reviewofoptometry.com12.8 reviewofoptometry.com

This compound has also shown promise in managing pseudophakic bullous keratopathy (PBK), a corneal disorder caused by endothelial cell loss and decompensation, with observed improvements in corneal edema and visual acuity in some cases researchgate.netactascientific.com.

Fuchs Endothelial Corneal Dystrophy (FECD)

Fuchs Endothelial Corneal Dystrophy (FECD) is a progressive, bilateral corneal disease characterized by the loss of endothelial cells and the presence of guttae, leading to corneal edema, opacification, and vision loss dovepress.com. In Western countries, FECD is a leading cause of corneal endothelial dysfunction and the most common indication for corneal transplantation dovepress.com.

This compound has emerged as a promising non-surgical therapeutic option for FECD. Studies have demonstrated its efficacy in improving visual acuity and reducing corneal edema in patients with moderate to severe FECD fortunejournals.com. The improvement in visual acuity has been maintained long-term (1.5 years), with observable alleviation as early as 3 months after administration fortunejournals.com. Central corneal thickness (CCT), a measure of corneal edema, also showed significant improvement fortunejournals.com.

The mechanism behind this compound's efficacy in FECD involves its ability to promote corneal endothelial cell migration and proliferation, enhance cell adhesion, and upregulate the expression of genes related to endothelial pump function, such as the Na+-K+ ATPase pump fortunejournals.comescrs.orgmdpi.comnih.gov. This suggests that this compound can help restore the pump function of the endothelium, thereby improving corneal edema and visual acuity fortunejournals.com. This compound may also help accelerate healing and recovery of vision after Descemet Stripping Only (DSO) procedures, where damaged tissue is removed and the patient's healthy cells are encouraged to repopulate the area escrs.orgcornealdystrophyfoundation.orgtandfonline.comnih.gov.

Table 4: this compound Efficacy in FECD Patients (1.5-year observation)

ParameterBefore this compound (Mean ± SD)18 Months After this compound (Mean ± SD)P-value (vs. control group)
LogMAR Visual Acuity Change-0.181 ± 0.170 fortunejournals.com9.5 × 10⁻⁴ fortunejournals.com
CCT after this compound/CCT before this compound-0.945 ± 0.029 fortunejournals.com2.4 × 10⁻⁷ fortunejournals.com

Note: LogMAR visual acuity change in the control group was -0.057 ± 0.106, and CCT ratio in the control group was 1.040 ± 0.032. fortunejournals.com

Research indicates that this compound can induce endothelial cell proliferation and migration, downregulate endothelial-to-mesenchymal transition, and upregulate genes associated with endothelial pump function in FECD tissue escrs.orgnih.gov. This supports the concept that ROCK inhibition can reactivate cell proliferation and migration and restore endothelial pump and barrier function in FECD patients nih.gov.

Pseudophakic Bullous Keratopathy (PBK)

This compound has shown promise in the management of pseudophakic bullous keratopathy (PBK), a condition characterized by corneal endothelial dysfunction and subsequent edema. Clinical investigations suggest that this compound can contribute to corneal clarity and improve visual acuity in patients with PBK. tandfonline.comdovepress.com Studies have demonstrated that this compound can increase corneal endothelial cell proliferation and intercellular adhesion while decreasing endothelial cell apoptosis. researchgate.net

In a case series, topical this compound successfully treated persistent corneal edema following anterior segment surgeries, including cases of PBK. Patients experienced improved vision and partial or complete resolution of corneal edema after 2 to 4 weeks of administration. researchgate.net Another study observed a decrease in central corneal thickness and normalization of best-corrected visual acuity in a PBK case treated with this compound, suggesting its anti-edematous effects. researchgate.net While this compound primarily addresses functional decompensation rather than promoting significant cellular regeneration in some instances, its potential to delay or avoid the need for corneal transplantation in PBK patients is being explored. researchgate.net

Diabetic Retinopathy and Macular Edema

This compound's therapeutic potential extends to retinal neovascular diseases, such as diabetic retinopathy (DR) and diabetic macular edema (DME). ekb.eg The Rho-ROCK pathway is implicated in the pathogenesis of DR, including retinal endothelial injury and proliferative membrane contraction. ekb.eg ROCK inhibition has been shown to block VEGF-induced angiogenesis in corneal models. ekb.eg

Retrospective studies have investigated the effect of this compound on DME. In one such study, 12 eyes with DME receiving this compound for glaucoma or ocular hypertension showed a significant decrease in mean foveal thickness (FT) from 439 ± 72 µm at baseline to 395 ± 62 µm after one month of treatment (P = 0.003). scispace.comnih.gov This reduction was significantly different from control eyes, where FT remained largely unchanged. scispace.comnih.gov While the degree of FT reduction was smaller than typically observed with anti-VEGF therapy, these findings suggest that this compound may have positive effects on DME by potentially regulating tight junction integrity in the retina and protecting vascular endothelial cells. nih.gov Preclinical data also indicate that this compound attenuates retinal neovascularization and reduces avascular retinal areas, suggesting its utility in retinal neovascular diseases. ekb.egarvojournals.org

Table 1: Impact of this compound on Diabetic Macular Edema

ParameterBaseline (Mean ± SD)Post-Ripasudil (Mean ± SD)P-value (vs. Baseline)P-value (vs. Control)
Foveal Thickness (µm)439 ± 72395 ± 620.0030.01
IOP (mmHg)17.3 ± 5.214.6 ± 4.00.02< 0.008

Data derived from a retrospective study on 12 eyes with DME treated with this compound. scispace.comnih.gov

Post-Surgical Management in Glaucoma

This compound has been investigated for its role in improving outcomes following glaucoma filtration surgery, such as trabeculectomy, primarily by modulating wound healing responses. nih.govtandfonline.com

Attenuation of Fibrotic Processes and Scarring

Excessive scarring and fibrosis at the surgical site are common causes of glaucoma surgery failure. tandfonline.comresearchgate.net this compound, as a Rho kinase inhibitor, has demonstrated the ability to attenuate the activation of conjunctival and Tenon's fibroblasts, which are key cells involved in scar formation. ekb.egtandfonline.comresearchgate.net

In vitro studies: this compound significantly suppressed the increase in α-smooth muscle actin (α-SMA) expression—a marker for fibroblast-to-myofibroblast differentiation—induced by transforming growth factor (TGF)-β2. researchgate.net It also attenuated TGF-β2-induced fibronectin production and collagen gel contraction in human conjunctival fibroblasts (HConF). researchgate.net Furthermore, this compound suppressed α-SMA and vimentin expression, which are scar formation-related factors, and inhibited contraction induced by TGF-β, latanoprost, or timolol. tandfonline.com

In vivo studies: In a mouse model of filtration surgery, this compound suppressed postoperative scar formation by altering the expression of α-SMA and vimentin. tandfonline.com This suggests that this compound may inhibit excessive fibrosis by preventing the transdifferentiation of Tenon's fibroblasts into myofibroblasts. tandfonline.com

These findings indicate that this compound has potential therapeutic utility in preventing excessive scarring after glaucoma filtration surgery. ekb.egresearchgate.net

Bleb Filtration Improvement

Maintaining the functionality of the filtering bleb is crucial for long-term surgical success in glaucoma. This compound's anti-fibrotic properties contribute to this by suppressing fibrogenic collagen deposition in the tissue surrounding the bleb. nih.gov

In a randomized controlled trial involving patients with uveitic glaucoma undergoing trabeculectomy, the this compound group showed a lower rate of bleb revision by needling (0.0% vs. 50.0% in the control group) and a lower number of laser suture lysis procedures (0.4 ± 0.7 vs. 2.0 ± 0.5), suggesting that this compound's anti-scarring activity positively impacts filtration. openophthalmologyjournal.comresearchgate.net This indicates that this compound can help maintain successful filtration after surgery. openophthalmologyjournal.com

Impact on Trabeculectomy Outcomes

Clinical studies have evaluated the impact of this compound on trabeculectomy outcomes, particularly concerning intraocular pressure (IOP) reduction and the need for additional medications.

A multicenter, randomized, prospective clinical study involving open-angle glaucoma patients who underwent trabeculectomy (with or without cataract surgery) followed by 3-month postoperative this compound treatment found no significant difference in IOP between the this compound and non-ripasudil groups at 12, 24, and 36 months post-surgery. nih.govresearchgate.netbmj.comnih.gov

However, the study demonstrated a significant decrease in the number of IOP-lowering medications required after trabeculectomy in the this compound group compared to the non-ripasudil group at 24 months (p=0.010) and 36 months (p=0.016). nih.govresearchgate.netbmj.comnih.govdovepress.com This suggests that while this compound may not increase the primary trabeculectomy success rate in terms of IOP, it can reduce the burden of postoperative medication. nih.govresearchgate.netbmj.comnih.gov

In a study specifically on uveitic glaucoma patients, this compound effectively reduced postoperative IOP and increased the success rate of trabeculectomy over a 3-month period. openophthalmologyjournal.comresearchgate.net The mean IOP in the this compound group was significantly lower than the control group at 1 week (9.0 ± 3.7 mmHg vs. 14.3 ± 4.9 mmHg, p = 0.04), 1 month (10.6 ± 3.0 mmHg vs. 16.3 ± 4.2 mmHg, p = 0.01), and 3 months (12.5 ± 2.3 mmHg vs. 16.0 ± 3.4 mmHg, p = 0.04). openophthalmologyjournal.comresearchgate.net

Table 2: IOP and Medication Use After Trabeculectomy (this compound vs. Control)

ParameterGroupBaseline (Mean ± SD)12 Months (Mean ± SD)24 Months (Mean ± SD)36 Months (Mean ± SD)P-value (this compound vs. Control)
Mean IOP (mmHg)This compound16.8 ± 5.011.4 ± 3.210.9 ± 3.910.6 ± 3.5No significant difference
Non-Ripasudil16.2 ± 4.411.2 ± 4.110.5 ± 3.110.9 ± 3.2
No. of IOP-lowering medicationsThis compound--Significantly reducedSignificantly reduced0.010 (24mo), 0.016 (36mo)
3-year cumulative probability of successThis compound----No significant difference

Data derived from a multicenter, randomized, prospective clinical study. nih.govresearchgate.netbmj.comnih.gov

Neuroprotective Potential in Glaucoma

Beyond its IOP-lowering effects, this compound has demonstrated neuroprotective potential, which is crucial for preserving retinal ganglion cells (RGCs) in glaucoma. ekb.egdovepress.comacademicmed.orgmdpi.com The Rho-ROCK pathway is essential for cytoskeletal dynamics, axonal transport, and neuronal survival. academicmed.org Elevated Rho enzyme levels in the optic nerve head of glaucomatous eyes suggest its involvement in glaucomatous neuropathy. academicmed.org

Studies indicate that inhibiting ROCK enhances neuroprotection and axonal regeneration. academicmed.org Topical this compound has been shown to help restore RGCs following optic nerve damage by suppressing the production of pro-inflammatory mediators such as TNFα, IL-1β, and monocyte chemotactic protein-1. academicmed.org It can also modulate autophagy and suppress cell-death signaling pathways, thereby preventing glaucomatous retinal degeneration. arvojournals.org

This compound may exert its neuroprotective effects through both IOP-dependent and IOP-independent pathways. arvojournals.org It has been reported to increase ocular blood flow, which is a risk factor for glaucoma, and promote RGC survival. dovepress.commdpi.comarvojournals.org

Q & A

Q. What is the primary mechanism of action of Ripasudil in reducing intraocular pressure (IOP)?

this compound acts as a Rho-associated kinase (ROCK) inhibitor, targeting the trabecular meshwork and Schlemm’s canal to enhance aqueous humor outflow. Its IC50 values for ROCK1 and ROCK2 are 51 nM and 19 nM, respectively, demonstrating high specificity compared to other kinases like PKACα (IC50 = 2.1 µM) or CaMKIIα (IC50 = 370 nM). This inhibition reduces cytoskeletal tension in endothelial cells, improving outflow facility .

Target ProteinIC50 (nM)
ROCK151
ROCK219
CaMKIIα370

Q. What are the standard dosing protocols for this compound in clinical trials?

this compound is typically administered as a 0.4% ophthalmic solution, with studies using instillation frequencies ranging from twice daily to three times daily. For example, post-cataract surgery studies applied three daily doses for 5 days to reduce endothelial cell loss , while long-term glaucoma trials (24 months) used twice-daily dosing . Adherence to standardized protocols ensures comparability across studies.

Q. How is this compound’s efficacy measured in glaucoma trials?

Efficacy is primarily assessed via IOP reduction from baseline, measured using Goldmann applanation tonometry. Statistical methods include paired t-tests for pre/post-treatment comparisons and descriptive statistics (mean ± SD) for continuous variables. Studies often stratify results by glaucoma subtype (e.g., POAG, NTG) to account for differential responses .

Q. What are the common endpoints in this compound safety assessments?

Safety endpoints include adverse drug reactions (ADRs) such as conjunctival hyperemia (reported in ~20% of patients), corneal endothelial cell density changes, and systemic effects. Long-term studies monitor these parameters over 24 months, with adverse events categorized by severity and causality .

Q. How do researchers address inter-patient variability in this compound response?

Subgroup analyses based on glaucoma type (e.g., POAG vs. neovascular glaucoma) and baseline IOP are critical. For instance, this compound shows no significant IOP reduction in neovascular glaucoma but is effective in POAG and NTG. Covariate adjustments in regression models can isolate confounding factors like age or concurrent medications .

Advanced Research Questions

Q. What methodological strategies mitigate limitations in small-sample this compound trials?

Trials with limited sample sizes (e.g., n=27 in adjunctive therapy studies ) should employ non-parametric tests (e.g., Wilcoxon signed-rank) for robustness. Bayesian statistics can incorporate prior data to enhance power. Multi-center collaborations, as seen in post-marketing surveillance (n=3,459 ), improve generalizability.

Q. How can synergistic effects of this compound with beta-blockers or PGAs be rigorously evaluated?

Randomized controlled trials (RCTs) using factorial designs (e.g., this compound ± timolol) allow isolation of interaction effects. Statistical methods like ANOVA test for additive vs. synergistic IOP reduction. Pharmacodynamic studies measuring outflow facility changes via fluorophotometry provide mechanistic insights .

Q. What analytical frameworks reconcile contradictory efficacy data across glaucoma subtypes?

Meta-analyses using Cochrane methods (e.g., fixed/random-effects models) quantify heterogeneity. For example, this compound’s inefficacy in neovascular glaucoma may stem from VEGF-driven pathophysiology, necessitating subgroup-specific analyses. Sensitivity analyses exclude outliers or low-quality studies .

Q. How should researchers optimize this compound’s dosing regimen to prevent conjunctival scarring post-trabeculectomy?

Dose-ranging studies (e.g., 0.1% vs. 0.4% solutions) with histological endpoints (e.g., fibroblast density in bleb tissue) are essential. Pharmacokinetic modeling determines optimal dosing intervals based on this compound’s short half-life (0.455 hours ). Preclinical models using SCE cell monolayers assess TEER reduction and permeability .

Q. What strategies validate this compound’s long-term safety in vulnerable populations (e.g., elderly patients)?

Prospective cohort studies with frequent monitoring (e.g., quarterly corneal specular microscopy) detect endothelial cell loss trends. Pharmacovigilance databases track rare ADRs. For CYP interactions (e.g., this compound’s inhibition of CYP2D6, IC50 = 3.8 µM ), in vitro assays using human hepatocytes predict clinical relevance.

Methodological Guidance

  • Experimental Design : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure trials. For example:

    • Population: Patients with POAG inadequately controlled on maximal therapy.
    • Intervention: this compound 0.4% bid + standard care.
    • Comparison: Standard care alone.
    • Outcome: IOP reduction at 3 months.
    • Time: 6-month follow-up .
  • Data Analysis : Employ mixed-effects models to account for repeated measures in longitudinal studies. Report effect sizes (e.g., WMD with 95% CI) for meta-analyses .

  • Ethics : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development. For example, justify this compound’s use in pediatric populations despite limited data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ripasudil
Reactant of Route 2
Ripasudil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.